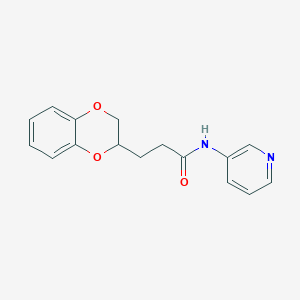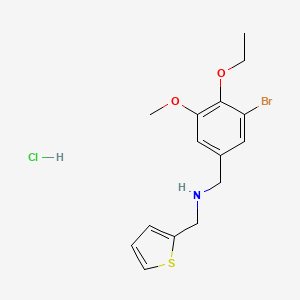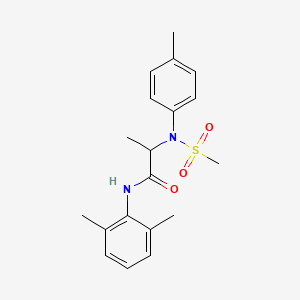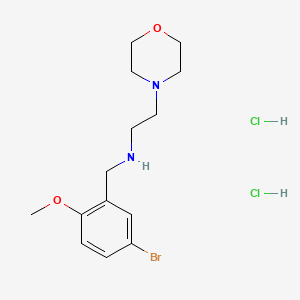
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide
Vue d'ensemble
Description
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide, also known as BP1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BP1 is a small molecule that belongs to the class of benzodioxin derivatives, which have been studied extensively for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide is complex and involves the modulation of several signaling pathways in cells. 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide has been shown to inhibit the activity of specific enzymes involved in cell signaling, such as protein kinases and phosphatases. This inhibition leads to the modulation of downstream signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation. In addition, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide has been shown to have several biochemical and physiological effects on cells and tissues. In cancer cells, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In addition, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide has been shown to modulate the activity of specific proteins involved in cell signaling pathways, which may contribute to its anti-cancer effects. In the brain, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide for lab experiments is its small size and ease of synthesis. 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide can be synthesized using commercially available starting materials and optimized synthetic routes, which makes it a readily available compound for research. In addition, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide has been shown to have potent anti-cancer and neuroprotective effects, which make it a promising compound for further research. However, one of the limitations of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide is its potential toxicity at high concentrations. Further research is needed to determine the optimal dosages and concentrations of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide for therapeutic applications.
Orientations Futures
There are several future directions for research on 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide. One area of research is the optimization of the synthesis method for 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide to improve the yield and purity of the compound. In addition, further research is needed to determine the optimal dosages and concentrations of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide for therapeutic applications. Another area of research is the development of novel derivatives of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide with improved pharmacological properties. Finally, further research is needed to determine the potential therapeutic applications of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide in other areas of research, such as cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide is a promising compound for scientific research due to its potential therapeutic applications in cancer and neurological disorders. The synthesis method of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide has been optimized through several scientific publications, and the compound has been shown to have potent anti-cancer and neuroprotective effects. Further research is needed to determine the optimal dosages and concentrations of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide for therapeutic applications and to develop novel derivatives with improved pharmacological properties.
Applications De Recherche Scientifique
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide has been studied for its potential therapeutic applications in several areas of research. One of the primary applications of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide is in the field of cancer research. 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific proteins involved in cell signaling pathways. In addition, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide has been shown to modulate the activity of neurotransmitters in the brain, which may have therapeutic implications for these disorders.
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(18-12-4-3-9-17-10-12)8-7-13-11-20-14-5-1-2-6-15(14)21-13/h1-6,9-10,13H,7-8,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKOGNXNRFFOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-3-pyridinylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-oxo-3-(1-piperidinyl)propyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4178876.png)
![N~2~-(3-acetylphenyl)-N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4178890.png)
![2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4178895.png)
![2-(4-biphenylyloxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4178918.png)

![4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4178928.png)
![2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4178930.png)

![N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide](/img/structure/B4178937.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4178944.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178964.png)
![4-{2-[(4-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4178971.png)
